molecular formula C20H25N3O5 B10993896 Methyl {1-[(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]piperidin-4-yl}acetate

Methyl {1-[(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B10993896
M. Wt: 387.4 g/mol
InChI Key: FCBASOSLRUENOT-UHFFFAOYSA-N
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Description

METHYL 2-{1-[2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]-4-PIPERIDYL}ACETATE is a complex organic compound with a unique structure that includes an imidazolidinyl ring, a piperidyl group, and a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1-[2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]-4-PIPERIDYL}ACETATE typically involves multiple steps, starting with the preparation of the imidazolidinyl ring. This can be achieved through the reaction of glyoxal and ammonia, followed by the introduction of the benzyl group. The piperidyl group is then added through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1-[2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]-4-PIPERIDYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

METHYL 2-{1-[2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]-4-PIPERIDYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 2-{1-[2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]-4-PIPERIDYL}ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinyl derivatives and piperidyl esters. Examples include:

  • METHYL 2-{1-[2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]-4-PIPERIDYL}ACETATE
  • (2,5-Dioxo-4-imidazolidinyl)acetyl chloride
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Uniqueness

What sets METHYL 2-{1-[2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETYL]-4-PIPERIDYL}ACETATE apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[1-[2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C20H25N3O5/c1-28-18(25)11-14-7-9-22(10-8-14)17(24)12-16-19(26)23(20(27)21-16)13-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3,(H,21,27)

InChI Key

FCBASOSLRUENOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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